![molecular formula C7H13ClN2O2 B2512994 Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 147359-12-4](/img/structure/B2512994.png)
Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Overview
Description
“Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O2 . It is a derivative of tetrahydropyridines, which are heterocycles with the formula C5H9N .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O2.ClH/c1-11-7(10)5-3-2-4-9-6(5)8;/h9H,2-4,8H2,1H3;1H . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.64 . It is a powder at room temperature . The melting point is reported to be between 138-139 degrees Celsius .
Scientific Research Applications
Synthesis of Indole Derivatives
“Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride” can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives, which can be synthesized using “Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride”, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .
Corrosion Inhibition
While not directly related to “Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride”, similar compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been used as corrosion inhibitors . This suggests potential for further research into the use of “Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride” in this field.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that tetrahydropyridines, a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Biochemical Pathways
Tetrahydropyridines have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Tetrahydropyridines have been found to possess biologically active properties, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-3-2-4-9-6(5)8;/h5H,2-4H2,1H3,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYHQCNKBMDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride |
Synthesis routes and methods
Procedure details
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